6-(3-Nitrophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine
Overview
Description
6-(3-Nitrophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its nitrophenyl group, thiosemicarbazido moiety, and trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Nitrophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common approach is the reaction of 3-nitroaniline with thiocarbamide and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure the purity and yield of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of nitroso derivatives and carboxylic acids.
Reduction: Production of amines and hydroxylamines.
Substitution: Generation of various substituted pyrimidines and thiosemicarbazides.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions.
Medicine: The compound has shown potential in drug discovery, particularly in the development of antiviral, anticancer, and anti-inflammatory agents.
Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-(3-Nitrophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The nitrophenyl group enhances its reactivity, while the trifluoromethyl group increases its stability. The thiosemicarbazido moiety plays a crucial role in binding to biological targets, leading to the modulation of various biochemical pathways.
Comparison with Similar Compounds
6-(2-Nitrophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine
6-(4-Nitrophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine
6-(3-Nitrophenyl)-2-thiosemicarbazido-4-(chloromethyl)pyrimidine
Uniqueness: 6-(3-Nitrophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine stands out due to its unique trifluoromethyl group, which imparts exceptional stability and reactivity compared to its analogs. This makes it particularly valuable in applications requiring robust chemical properties.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in various fields.
Properties
IUPAC Name |
[[4-(3-nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N6O2S/c13-12(14,15)9-5-8(17-11(18-9)20-19-10(16)24)6-2-1-3-7(4-6)21(22)23/h1-5H,(H3,16,19,24)(H,17,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXXYETZZIBKFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC(=N2)NNC(=S)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801133602 | |
Record name | Hydrazinecarbothioamide, 2-[4-(3-nitrophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801133602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1845706-42-4 | |
Record name | Hydrazinecarbothioamide, 2-[4-(3-nitrophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1845706-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazinecarbothioamide, 2-[4-(3-nitrophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801133602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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